Droxidopa

Catalog No.
S526647
CAS No.
23651-95-8
M.F
C9H11NO5
M. Wt
213.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Droxidopa

CAS Number

23651-95-8

Product Name

Droxidopa

IUPAC Name

(2R,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m1/s1

InChI Key

QXWYKJLNLSIPIN-SFYZADRCSA-N

SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O

Solubility

Soluble in DMSO.

Synonyms

SM5688; SM 5688; SM-5688; Droxidopa; trade name: Northera; LDOPS; L-threodihydroxyphenylserine

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)[O-])[NH3+])O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]([C@H](C(=O)[O-])[NH3+])O)O)O

Description

The exact mass of the compound Droxidopa is 213.06372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Orthostatic Hypotension:

Orthostatic hypotension is a condition characterized by a significant drop in blood pressure upon standing. It can cause dizziness, lightheadedness, and fainting. Norepinephrine helps regulate blood pressure, and research suggests that droxidopa may be beneficial in managing orthostatic hypotension. Studies have shown that droxidopa can increase blood pressure and improve symptoms in patients with various forms of orthostatic hypotension, including neurogenic orthostatic hypotension and Shy-Drager syndrome [].

Parkinson's Disease:

Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra. While levodopa is the mainstay of treatment for Parkinson's disease, it can have limitations such as motor fluctuations and dyskinesias. Some research suggests that droxidopa may have a role in managing these non-motor symptoms of Parkinson's disease. Studies have shown that droxidopa can improve autonomic dysfunction, such as orthostatic hypotension and urinary incontinence, in patients with Parkinson's disease [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-3.2

Exact Mass

213.06372

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Droxidopa

Biological Half Life

2-3 hours.

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Isaacson SH, Skettini J. Neurogenic orthostatic hypotension in Parkinson's disease: evaluation, management, and emerging role of droxidopa. Vasc Health Risk Manag. 2014 Apr 3;10:169-76. doi: 10.2147/VHRM.S53983. eCollection 2014. PubMed PMID: 24729712; PubMed Central PMCID: PMC3979788.
2: Traynor K. Droxidopa approved for neurogenic orthostatic hypotension. Am J Health Syst Pharm. 2014 Apr 1;71(7):520. doi: 10.2146/news140024. PubMed PMID: 24644107.
3: Rodríguez S, Raurell I, Ezkurdia N, Augustin S, Esteban R, Genescà J, Martell M. The renal effects of droxidopa are maintained in propranolol treated cirrhotic rats. Liver Int. 2014 Jan 19. doi: 10.1111/liv.12472. [Epub ahead of print] PubMed PMID: 24517276.
4: Hauser RA, Hewitt LA, Isaacson S. Droxidopa in patients with neurogenic orthostatic hypotension associated with Parkinson's disease (NOH306A). J Parkinsons Dis. 2014;4(1):57-65. doi: 10.3233/JPD-130259. PubMed PMID: 24326693.
5: Hagiwara S. [Acute poisoning of droxidopa: report of a case]. Chudoku Kenkyu. 2013 Sep;26(3):244-5. Japanese. PubMed PMID: 24224390.
6: Wecht JM, Rosado-Rivera D, Weir JP, Ivan A, Yen C, Bauman WA. Hemodynamic effects of L-threo-3,4-dihydroxyphenylserine (Droxidopa) in hypotensive individuals with spinal cord injury. Arch Phys Med Rehabil. 2013 Oct;94(10):2006-12. doi: 10.1016/j.apmr.2013.03.028. Epub 2013 Apr 18. PubMed PMID: 23602882.
7: Coll M, Rodriguez S, Raurell I, Ezkurdia N, Brull A, Augustin S, Guardia J, Esteban R, Martell M, Genescà J. Droxidopa, an oral norepinephrine precursor, improves hemodynamic and renal alterations of portal hypertensive rats. Hepatology. 2012 Nov;56(5):1849-60. doi: 10.1002/hep.25845. Epub 2012 Oct 14. PubMed PMID: 22610782.
8: Saito S, Shioda K, Nishijima K. Dopamine dysregulation syndrome including mania related to coadministration of droxidopa. J Clin Psychopharmacol. 2012 Jun;32(3):428-9. doi: 10.1097/JCP.0b013e3182549243. PubMed PMID: 22561478.
9: Holmes C, Whittaker N, Heredia-Moya J, Goldstein DS. Contamination of the norepinephrine prodrug droxidopa by dihydroxyphenylacetaldehyde. Clin Chem. 2010 May;56(5):832-8. doi: 10.1373/clinchem.2009.139709. Epub 2010 Mar 5. PubMed PMID: 20207766.
10: Despas F, Pathak A, Berry M, Cagnac R, Massabuau P, Liozon E, Galinier M, Senard JM. DBH deficiency in an elderly patient: efficacy and safety of chronic droxidopa. Clin Auton Res. 2010 Jun;20(3):205-7. doi: 10.1007/s10286-009-0049-7. Epub 2010 Jan 9. PubMed PMID: 20063034.

Explore Compound Types